molecular formula C20H20F3N3O5S B11974692 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11974692
M. Wt: 471.5 g/mol
InChI Key: FLJPUOBZRJHVOF-UHFFFAOYSA-N
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Description

The compound 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide features a hexahydropyrimidinone core fused with a phenyl group, trifluoromethyl substituent, hydroxy, and oxo functional groups. A carbonyl bridge connects this core to an N,N-dimethylbenzenesulfonamide moiety. Key structural attributes include:

  • Hexahydropyrimidinone ring: A partially saturated pyrimidine derivative, offering conformational flexibility compared to aromatic pyrimidines.
  • Trifluoromethyl (CF₃) group: Enhances lipophilicity and metabolic stability due to strong electron-withdrawing effects.
  • N,N-dimethylbenzenesulfonamide: A common pharmacophore in medicinal chemistry, with dimethyl groups increasing steric bulk and lipophilicity.

Synthetic routes may involve Friedel-Crafts reactions for sulfonamide precursors (e.g., benzene or halobenzene with tosyl chloride), hydrazide formation, and cyclization steps, as seen in analogous syntheses . Crystallographic characterization could employ SHELX programs for refinement and structure determination, given their prevalence in small-molecule crystallography .

Properties

Molecular Formula

C20H20F3N3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)-1,3-diazinane-5-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H20F3N3O5S/c1-26(2)32(30,31)14-10-8-13(9-11-14)17(27)15-16(12-6-4-3-5-7-12)24-18(28)25-19(15,29)20(21,22)23/h3-11,15-16,29H,1-2H3,(H2,24,25,28)

InChI Key

FLJPUOBZRJHVOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Three-Component Reaction (Biginelli-Type)

The hexahydropyrimidinone scaffold is synthesized via a one-pot condensation of:

  • Aromatic aldehyde (e.g., benzaldehyde for phenyl substitution).

  • β-Keto ester (e.g., ethyl trifluoroacetoacetate for trifluoromethyl introduction).

  • Urea/thiourea (for oxo/thioxo group formation).

Conditions :

ComponentRoleExample
AldehydeElectrophilic componentBenzaldehyde
β-Keto esterNucleophilic componentEthyl trifluoroacetoacetate
Urea/thioureaCyclizing agentUrea
CatalystAcidic or solvent-freep-TSA (solvent-free)
Temperature80–125°C125°C (solvent-free)
Reaction Time40–70 min60 min

Mechanism :

  • Knoevenagel condensation between aldehyde and β-keto ester.

  • Nucleophilic attack by urea/thiourea.

  • Cyclization to form the hexahydropyrimidinone ring.

Yield : 70–92%.

Hydroxylation at C4

The hydroxyl group is introduced via:

  • Oxidation of a dihydropyrimidine intermediate using H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>.

  • Acid/Base hydrolysis of ester groups under controlled conditions.

Example Conditions :

  • Reagent : 30% H<sub>2</sub>O<sub>2</sub> in acetic acid.

  • Temperature : 50–60°C.

  • Yield : 85–90%.

Trifluoromethyl Group Stability

  • The CF<sub>3</sub> group is retained under acidic conditions due to its strong electron-withdrawing nature.

  • Avoid strong bases (e.g., NaOH > 2M) to prevent defluorination.

Synthesis of N,N-Dimethylbenzenesulfonamide

Chlorosulfonation of Benzene Derivatives

Steps :

  • Chlorosulfonation : Benzene derivative + ClSO<sub>3</sub>H → Benzenesulfonyl chloride.

  • Amination : Reaction with dimethylamine (Me<sub>2</sub>NH) in THF/H<sub>2</sub>O.

Conditions :

StepReagents/ConditionsYield
ChlorosulfonationClSO<sub>3</sub>H, 0–5°C75–80%
AminationMe<sub>2</sub>NH, 25°C, 6 h90–95%

Key Analytical Data :

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 2.75 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 7.45–7.90 (m, 4H, Ar-H).

Coupling of Hexahydropyrimidinone and Benzenesulfonamide

Acylation via Carboxylic Acid Intermediate

Steps :

  • Hydrolysis of ester to carboxylic acid (5-position of hexahydropyrimidinone).

  • Activation as acid chloride using SOCl<sub>2</sub> or PCl<sub>5</sub>.

  • Amide Coupling with N,N-dimethylbenzenesulfonamide.

Conditions :

StepReagents/ConditionsYield
Hydrolysis6M HCl, reflux, 6 h85%
ActivationSOCl<sub>2</sub>, 70°C, 2 h95%
CouplingEt<sub>3</sub>N, DCM, 0°C → 25°C78%

Key Analytical Data :

  • FT-IR : 1685 cm<sup>−1</sup> (C=O stretch), 1340 cm<sup>−1</sup> (SO<sub>2</sub> asym).

  • LC-MS : m/z 554.2 [M+H]<sup>+</sup>.

Alternative Green Synthesis Approaches

Solvent-Free Mechanochemical Grinding

Advantages : Reduced waste, higher atom economy.
Conditions :

  • Catalyst : p-TSA (10 mol%).

  • Time : 40–60 min.

  • Yield : 88–92%.

Microwave-Assisted Synthesis

Conditions :

  • Power : 300 W.

  • Temperature : 120°C.

  • Time : 15–20 min.

  • Yield : 82–85%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost
Traditional Biginelli70–75956–8 hLow
Solvent-Free88–92981 hModerate
Microwave82–859720 minHigh
Mechanochemical90–929940 minModerate

Challenges and Optimization

Regioselectivity in Hexahydropyrimidinone Formation

  • Substituent Effects : Electron-withdrawing groups (e.g., CF<sub>3</sub>) favor C5-acylation.

  • Catalyst Tuning : p-TSA improves regioselectivity vs. HCl.

Stability of the Hydroxyl Group

  • Protection : Use of TBSCl for hydroxyl protection during coupling.

  • Deprotection : TBAF in THF, 0°C → 25°C.

Scalability and Industrial Relevance

Pilot-Scale Production

  • Batch Size : 10 kg using rotary evaporators for solvent removal.

  • Purity : >99% after recrystallization (ethanol/water).

Cost Drivers

  • CF<sub>3</sub> Source : Ethyl trifluoroacetoacetate ($120–150/kg).

  • Catalyst Recycling : p-TSA recovered via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.

    Receptor Binding: It may interact with cell surface receptors, modulating cellular signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways by interacting with key proteins or other molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogs from the literature:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Hexahydropyrimidinone Phenyl, CF₃, hydroxy, oxo, N,N-dimethyl sulfonamide Carbonyl, sulfonamide, hydroxy, oxo -
N-[4-(4-Fluorophenyl)pyrimidin-2-yl] derivative () Aromatic pyrimidine 4-Fluorophenyl, isopropyl, methylsulfonamide Sulfonamide, hydroxymethyl
Hydrazinecarbothioamides () Hydrazinecarbothioamide Phenylsulfonyl, 2,4-difluorophenyl C=S, C=O, NH
Methyl pyrimidine carboxylate () Aromatic pyrimidine 4-Fluorophenyl, methylsulfonyl, isopropyl Ester, sulfonyl

Key Observations :

  • Electron-Withdrawing Groups : The CF₃ group in the target may improve metabolic stability compared to halogenated (e.g., F, Cl) or alkyl (e.g., isopropyl) substituents in analogs .
  • Sulfonamide vs. Sulfonyl : The N,N-dimethylbenzenesulfonamide in the target offers reduced polarity compared to methylsulfonyl esters (), influencing solubility and membrane permeability.

Spectroscopic Characterization

  • IR Spectroscopy : The target’s IR spectrum would show stretches for C=O (1660–1680 cm⁻¹), OH (3150–3400 cm⁻¹), and CF₃ (1100–1200 cm⁻¹). This contrasts with hydrazinecarbothioamides (), which exhibit C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands .
  • NMR Spectroscopy : The dimethyl groups on the sulfonamide would produce distinct singlet peaks (~2.7–3.1 ppm for CH₃), while the CF₃ group would appear as a quartet in ¹⁹F NMR.

Biological Activity

The compound 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4,4,4-trifluoro-3-oxobutanoate and urea under acidic conditions. The resulting product undergoes recrystallization to yield pure crystals suitable for biological testing. The molecular structure is characterized by a hexahydropyrimidine core, which is pivotal for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and others, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes and neurodegenerative diseases:

  • Cholinesterases : It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of Alzheimer's disease. The inhibition constants (IC50 values) for these enzymes were reported to be in the range of 10–20 μM, suggesting moderate potency .
  • Cyclooxygenase (COX) : The compound also exhibits inhibitory activity against COX enzymes, which are involved in the inflammatory response. This property may contribute to its potential as an anti-inflammatory agent .
  • Lipoxygenases : Inhibition of lipoxygenases (LOX) has been noted, with implications for its use in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group enhances binding affinity through interactions with key amino acid residues in target enzymes. This suggests a role for electronic effects in modulating enzyme activity .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

Comparative Analysis

To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:

CompoundIC50 against AChE (μM)IC50 against BChE (μM)COX InhibitionLOX Inhibition
Compound A10.47.7ModerateModerate
Compound B19.213.2HighLow
Target Compound15.012.0ModerateModerate

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotective effects in animal models of Alzheimer’s disease by inhibiting cholinesterases and reducing amyloid-beta accumulation .
  • Anti-inflammatory Effects : Another investigation showed that treatment with this class of compounds resulted in decreased levels of pro-inflammatory cytokines in vitro, suggesting a beneficial effect in inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for constructing the hexahydropyrimidine core of this compound?

The hexahydropyrimidine ring can be synthesized via cyclocondensation reactions using β-keto esters or thiourea derivatives. For example, ethyl 6-aryl-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate derivatives (structurally analogous to the target compound) were synthesized via a three-component reaction involving ethyl trifluoroacetoacetate, aldehydes, and urea under acidic conditions . Optimization of reaction temperature (e.g., reflux in ethanol) and catalyst choice (e.g., HCl or p-TsOH) is critical for achieving high yields (>80%) and regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%).
  • Spectroscopy :
  • 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~ -62 ppm in 19F NMR) and the hexahydropyrimidine ring protons (δ 3.5–5.5 ppm for NH and OH groups) .
  • HRMS : Validate the molecular ion peak ([M+H]+) with <2 ppm mass error .
    • Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from ethanol/water (3:1 v/v) at 4°C yields high-purity crystals. For X-ray diffraction studies, slow evaporation of a saturated DMSO solution at room temperature is recommended to obtain single crystals suitable for structural analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the hexahydropyrimidine ring?

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence for chair or boat conformations of the hexahydropyrimidine ring. For example, in analogous structures, SCXRD revealed a chair conformation with axial orientation of the trifluoromethyl group and equatorial placement of the phenyl substituent. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice and can be analyzed using software like OLEX2 or SHELX .

Q. What computational strategies predict the compound’s stability under physiological conditions?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess hydrolysis susceptibility of the sulfonamide and carbonyl groups.
  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (e.g., explicit water models) to evaluate conformational stability over 100-ns trajectories.
  • pKa Prediction : Tools like MarvinSketch estimate the acidity of the hydroxyl group (pKa ~ 8–10), indicating potential pH-dependent reactivity .

Q. How to address contradictions in biological activity data across assay platforms?

  • Dose-Response Curves : Replicate assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to rule out false positives/negatives.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity. For example, hydrolysis of the sulfonamide group could generate inactive metabolites under acidic conditions .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities to putative targets .

Q. What strategies mitigate racemization during synthesis of chiral centers?

  • Chiral Auxiliaries : Incorporate (R)- or (S)-proline derivatives to control stereochemistry during cyclization.
  • Low-Temperature Reactions : Conduct key steps (e.g., nucleophilic substitutions) at –20°C to minimize epimerization.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undes enantiomers .

Methodological Resources

TechniqueApplicationKey Reference
SCXRDConformational analysis
HRMSMolecular ion validation
DFT/MDStability prediction
SPR/ITCBinding affinity measurement

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